Docosa-3,15-dien-1-yne
Description
Structure
2D Structure
Properties
CAS No. |
144259-04-1 |
|---|---|
Molecular Formula |
C22H38 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
docosa-3,15-dien-1-yne |
InChI |
InChI=1S/C22H38/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h1,5,7,14,16H,4,6,8-13,15,17-22H2,2H3 |
InChI Key |
JJKRBORDDAKFCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCCC=CC#C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Discovery and Source Organisms
The discovery of Docosa-3,15-dien-1-yne and its structural relatives is intrinsically linked to the exploration of natural sources for bioactive compounds. These long-chain polyacetylenes have been identified in both marine and, to a lesser extent, terrestrial organisms.
Marine sponges, particularly those from the order Haplosclerida, are a prolific source of polyacetylenic compounds. nih.gov More than 100 polyacetylenic metabolites have been identified in various sponge species. researchgate.net
The Caribbean sponge Cribrochalina vasculum stands out as a primary source of docosadienynes. Bioassay-guided fractionation of extracts from this sponge has led to the isolation of numerous cytotoxic acetylenic alcohols. researchgate.netmdpi.com Specifically, docosa-(3E, 15Z)-dien-1-yne was identified as one of four new bioactive acetylene (B1199291) metabolites from the lipophilic extract of this sponge. nih.gov Further studies on C. vasculum have yielded a significant number of new and previously characterized linear and branched-chain mono-acetylene lipids. nih.govmdpi.com
The Mediterranean sponge Petrosia ficiformis is another notable source of high-molecular-weight polyacetylenes, known as petroformynes. japsonline.comnih.govmdpi.com While this compound itself has not been the primary focus of studies on this sponge, closely related structural analogues, such as 3-hydroxydocosa-4(E), 15(E)-dien-1-yne, have been reported. japsonline.comnih.govmdpi.com Research on P. ficiformis has also led to the isolation of other polyacetylenes like petroformynic acid. mdpi.com
Sponges of the genus Haliclona are also recognized producers of acetylenic compounds. mdpi.com For instance, three brominated acetylenic derivatives were isolated from a Red Sea Haliclona sp. nih.govresearchgate.net While these were not this compound, the findings underscore the genus's capacity to synthesize diverse polyacetylenes. dovepress.com Other research on Haliclona species has resulted in the isolation of new long-chain, highly oxygenated polyacetylenes, further establishing this genus as a key resource for such compounds. mdpi.com
| Source Organism | Key Acetylenic Compounds Isolated | Region |
|---|---|---|
| Cribrochalina vasculum | Docosa-(3E,15Z)-dien-1-yne, (3R)-docos-(15Z)-en-1-yn-3-ol, Docos-(4E,15Z)-dien-1-yn-3-one | Caribbean Sea |
| Petrosia ficiformis | Petroformynes, 3-hydroxydocosa-4(E),15(E)-dien-1-yne, Petroformynic acid | Mediterranean Sea, Atlantic |
| Haliclona sp. | (1E,5E,12E,19E)-1,22-dibromodocosa-1,5,12,19-tetraen-3,14,21-triyne, Osirisynes G-I | Red Sea, Mayotte |
While polyacetylenes are well-documented in the plant kingdom, particularly in the Asteraceae family, the presence of this compound in terrestrial plants is not established in the reviewed literature. scispace.com For example, the roots of Echinacea pallida have been found to contain a different dienynone, (8Z,13Z)-pentadeca-8,13-dien-11-yn-2-one, which displayed selective cytotoxic activity. datapdf.com However, there are no reports of this compound being isolated from this source.
Strategies for Extraction and Enrichment of Docosadienynes
The extraction of docosadienynes and other polyacetylenes from natural sources is guided by their chemical properties, primarily their lipophilic nature and sensitivity to heat and light. nih.govmdpi.com
A common initial step involves the extraction of the sponge material, which is often freeze-dried and crushed, with organic solvents. japsonline.com Due to the non-polar character of polyacetylenes, solvents like methanol (B129727), or a mixture of methanol and dichloromethane (B109758) (CH2Cl2), are frequently employed. mdpi.comjapsonline.com The choice of solvent is critical, as its polarity influences the types of metabolites predominantly found in the crude extract. nih.gov
The general workflow proceeds from this initial crude extraction to enrichment and purification. nih.gov Key considerations for handling polyacetylenes include performing extractions at low temperatures and under low-light conditions to prevent degradation, as they can be thermally unstable and susceptible to photodecomposition. mdpi.com
Enrichment of the target compounds from the crude extract is often achieved through solvent-solvent partitioning. For instance, an organic extract can be partitioned between nonpolar solvents like hexane (B92381) and more polar solvents to concentrate the lipophilic acetylene compounds in the nonpolar phase. More advanced and automated techniques, such as pressurized liquid extraction (PLE), which also use organic solvents but offer better control over temperature and light exposure, have been reported for the extraction of polyacetylenes from plant sources. mdpi.com
Isolation of this compound and Structural Analogues
The final isolation of pure this compound and its analogues from the enriched fractions requires chromatographic techniques. nih.gov The specific protocol often depends on the complexity of the extract and the target compound.
A detailed isolation procedure for acetylenic alcohols from Cribrochalina vasculum involved an initial fractionation of the organic extract via a solvent-solvent partition protocol. The nonpolar fractions, where cytotoxic activity was concentrated, were then combined and subjected to further separation by gel permeation chromatography using Sephadex LH-20. The final purification step was accomplished through high-performance liquid chromatography (HPLC), typically on a reversed-phase (C18) column, to yield the pure acetylenic compounds.
Total Synthesis Approaches for Docosadienynes
The total synthesis of complex molecules like docosadienynes provides a platform for testing and showcasing the effectiveness of various synthetic strategies. These syntheses are often lengthy and require careful planning to maximize efficiency.
Retrosynthetic analysis is the process of breaking down a target molecule into simpler, commercially available starting materials. uniurb.it This process guides the design of a synthetic route. For a molecule like this compound, key disconnections would typically be at the sites of the double and triple bonds, suggesting the use of powerful carbon-carbon bond-forming reactions.
Common retrosynthetic strategies often involve disconnecting the molecule into two or more fragments of roughly equal complexity. This approach, known as convergent synthesis, allows for the parallel preparation of key intermediates, which are then combined in the later stages. uniurb.itwikipedia.org
Key Disconnections for this compound might include:
C-C single bonds adjacent to double or triple bonds: Suggesting reactions like Wittig olefination, Horner-Wadsworth-Emmons reaction, or cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira).
The alkyne C-C bond: Pointing to coupling reactions between a vinyl halide and a terminal alkyne.
The diene C-C bonds: Indicating the use of olefin metathesis or other diene-forming methodologies. researchgate.netorganic-chemistry.org
Synthetic strategies can be broadly categorized as either linear or convergent. fiveable.mepediaa.com
| Synthesis Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Linear Synthesis | Step-by-step assembly of the molecule from a single starting material. chemistnotes.com | Conceptually simple to plan. pediaa.com | Overall yield drops significantly with each step, making it inefficient for long syntheses. wikipedia.orgchemistnotes.com |
| Convergent Synthesis | Independent synthesis of multiple fragments, followed by their combination. wikipedia.org | Higher overall yield, allows for parallel work, easier purification of intermediates. fiveable.mechemistnotes.com | Requires more complex planning to ensure fragments will couple efficiently. pediaa.com |
Stereoselective Synthesis of Chiral Docosadienynes
Many biologically active natural products exist as a single stereoisomer. Therefore, controlling the three-dimensional arrangement of atoms (stereochemistry) during synthesis is critically important. Stereoselective synthesis aims to produce a specific stereoisomer of a chiral molecule. nih.gov
Asymmetric catalysis involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.govresearchgate.net This is a highly efficient method for creating chiral centers. core.ac.uk
A notable example is the Zn-ProPhenol-catalyzed asymmetric addition of alkynes to aldehydes. nih.govthieme-connect.com This reaction is highly effective for creating chiral propargylic alcohols, which are versatile intermediates in the synthesis of complex natural products. nih.govacs.org The ProPhenol ligand, in conjunction with a zinc source like diethylzinc, forms a chiral catalytic complex that directs the addition of a terminal alkyne to one face of the aldehyde, resulting in high yields and excellent enantioselectivity. nih.gov This methodology is applicable to a wide range of aliphatic and aromatic aldehydes. thieme-connect.com The resulting chiral propargylic alcohols can then be elaborated into the chiral centers required in molecules like docosadienynes.
| Catalyst System | Reaction Type | Key Features | Relevance to Docosadienynes |
|---|---|---|---|
| Zn-ProPhenol | Asymmetric addition of terminal alkynes to aldehydes. nih.govthieme-connect.com | High enantioselectivity, broad substrate scope (aryl and aliphatic aldehydes), forms chiral propargylic alcohols. nih.govacs.org | Can be used to install chiral alcohol functionalities, which are key precursors to the stereocenters in chiral docosadienynes. |
Chemoenzymatic synthesis combines the versatility of traditional organic chemistry with the high selectivity of biological catalysts (enzymes). nih.govmdpi.com This approach leverages the strengths of both disciplines to create efficient and environmentally friendly synthetic routes. mdpi.com
Lipases are a class of enzymes commonly used in organic synthesis due to their stability in organic solvents and lack of need for cofactors. nih.gov They are particularly effective for the kinetic resolution of racemic alcohols and esters. In a kinetic resolution, the enzyme selectively acylates or deacylates one enantiomer of a racemic mixture much faster than the other, allowing for the separation of the two enantiomers. For example, a racemic alcohol intermediate in the synthesis of a docosadienyne could be treated with a lipase and an acyl donor. The enzyme would selectively acylate one enantiomer, leaving the other unreacted, thereby allowing for their separation and the isolation of an enantiomerically pure alcohol. Lipases from various microbial sources, such as Candida rugosa and Pseudomonas fluorescens, have been successfully employed for these transformations. nih.gov
Development of Synthetic Methodologies for Enynes and Dienes
The enyne (a conjugated system of a double and triple bond) and diene (two double bonds) motifs are central to the structure of this compound. The development of reliable methods for their construction is fundamental to the total synthesis of this and related compounds. unito.it
Methods for Enyne Synthesis:
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between a vinyl halide and a terminal alkyne. It is one of the most widely used methods for constructing conjugated enyne systems. unito.it
Negishi Coupling: The coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex.
Stille Coupling: A palladium-catalyzed reaction between an organostannane and an organohalide.
Methods for Diene Synthesis:
Wittig Reaction: The reaction of an aldehyde or ketone with a phosphonium ylide to create an alkene. This can be adapted to form dienes.
Enyne Metathesis: A powerful reaction catalyzed by ruthenium carbene complexes that can form 1,3-dienes from the reaction of an alkyne and an alkene. researchgate.netorganic-chemistry.org
Elimination Reactions: Dehydration of allylic alcohols or dehydrohalogenation of suitable precursors can generate dienes.
Chemical Synthesis and Synthetic Strategies
Chemical Synthesis of this compound
The construction of the this compound backbone is achieved through a sequence of reactions that functionalize and connect smaller molecular fragments. Key methodologies include the formation of the terminal alkyne and the stereocontrolled introduction of the two double bonds.
The formation of carbon-carbon bonds involving an sp-hybridized carbon is a cornerstone in the synthesis of terminal alkynes and enynes. The Sonogashira cross-coupling reaction is a particularly effective method for this purpose, enabling the coupling of a terminal alkyne with a vinyl halide. This reaction typically utilizes a palladium(0) catalyst, a copper(I) cocatalyst, and an amine base.
The reaction is pivotal for constructing the 1,3-enyne moiety, which is a significant structural unit in many biologically active natural products. The process proceeds through two interconnected catalytic cycles involving palladium and copper. The palladium cycle involves the oxidative addition of the vinyl halide to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide intermediate and subsequent reductive elimination to yield the enyne product.
Table 1: Key Components of the Sonogashira Coupling Reaction
| Component | Function | Common Examples |
|---|---|---|
| Palladium Catalyst | Facilitates oxidative addition and reductive elimination | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Copper(I) Cocatalyst | Forms copper acetylide intermediate, facilitates transmetalation | Copper(I) iodide (CuI) |
| Base | Neutralizes HX byproduct, facilitates acetylide formation | Triethylamine (Et₃N), Diisopropylamine (DIPA) |
| Vinyl Halide | Electrophilic partner in the coupling reaction | Vinyl iodides, Vinyl bromides |
| Terminal Alkyne | Nucleophilic partner in the coupling reaction | Acetylene (B1199291), Trimethylsilylacetylene |
The Sonogashira reaction's utility is enhanced by its mild reaction conditions, which are compatible with a wide range of functional groups, making it suitable for complex molecule synthesis. For a molecule like this compound, a synthetic strategy could involve coupling a vinyl halide fragment containing one of the double bonds with a terminal alkyne fragment that forms the rest of the carbon chain. The stereochemistry of the vinyl halide is retained throughout the reaction, allowing for precise control over the geometry of the resulting double bond.
The introduction of the two double bonds at positions 3 and 15 in the docosa chain requires reliable and stereoselective olefination methods.
Wittig Reaction: The Wittig reaction is a fundamental transformation in organic synthesis for creating carbon-carbon double bonds from aldehydes or ketones. The reaction involves a phosphonium ylide (the Wittig reagent) reacting with a carbonyl compound to produce an alkene and triphenylphosphine oxide. This method is a powerful tool in the total synthesis of natural products because it allows for the predictable formation of alkenes. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. This selectivity is crucial for establishing the correct geometry of the double bonds in this compound.
Lindlar Reduction: For the stereocontrolled formation of a cis (Z)-alkene from an alkyne, the Lindlar reduction is the method of choice. The Lindlar catalyst is a "poisoned" palladium catalyst, typically composed of palladium supported on calcium carbonate (CaCO₃) and deactivated with lead acetate and quinoline. This deactivation, or poisoning, reduces the catalyst's activity, allowing the hydrogenation of an alkyne to stop at the alkene stage without further reduction to an alkane. The reaction proceeds via the syn-addition of two hydrogen atoms across the triple bond, resulting in the exclusive formation of the cis-alkene. This stereoselectivity is essential for synthesizing polyunsaturated compounds where specific double bond geometries are required.
Biosynthetic Pathways and Precursors
Proposed Biosynthetic Routes in Marine Organisms
The biosynthesis of Docosa-3,15-dien-1-yne in marine organisms, particularly sponges and the symbiotic microorganisms residing within them, is thought to begin with primary fatty acid metabolism. The construction of the characteristic C22 backbone is likely initiated from a common fatty acid precursor, such as oleic acid, which undergoes a series of elongation and desaturation steps.
A key enzymatic transformation in the formation of the terminal alkyne is catalyzed by a specialized desaturase known as an acetylenase. nih.gov This enzyme facilitates the conversion of an olefinic bond (a double bond) into an acetylenic bond (a triple bond). nih.gov The formation of the terminal alkyne is a critical step and is understood to be a carrier protein-dependent process occurring at the membrane level.
The introduction of the double bonds at the C3 and C15 positions is also enzymatically controlled. These reactions are likely catalyzed by specific desaturases that recognize and act upon particular positions of the elongating acyl chain. The sequence of these desaturation and elongation steps is crucial in determining the final structure of the molecule.
Table 1: Proposed Key Stages in the Biosynthesis of this compound
| Stage | Process | Key Enzymes/Enzyme Classes | Precursor/Intermediate | Product/Intermediate |
| Initiation | Fatty Acid Synthesis | Fatty Acid Synthase (FAS) | Acetyl-CoA, Malonyl-CoA | Saturated Fatty Acyl Chain |
| Elongation | Chain Extension | Fatty Acid Elongases | C18/C20 Fatty Acyl-CoA | C22 Saturated Fatty Acyl-CoA |
| Desaturation | Introduction of Double Bonds | Δ3-Desaturase, Δ15-Desaturase | Saturated/Monounsaturated C22 Acyl Chain | Dienoyl-Intermediate |
| Terminal Alkyne Formation | Conversion of Double to Triple Bond | Acetylenase (a specialized desaturase) | Terminal Olefinic Precursor | This compound |
Involvement of Polyketide Synthases (PKS) and Fatty Acid Elongases/Desaturases
The biosynthesis of the carbon skeleton of this compound is intrinsically linked to the activities of Polyketide Synthases (PKS) and the fatty acid elongation and desaturation machinery. While classical fatty acid synthesis builds the initial chain, PKS systems can also be involved in generating the backbone of polyacetylenes, often in a modular fashion.
Fatty acid elongases are critical for extending the initial fatty acid precursor to the required C22 length. These enzymes sequentially add two-carbon units from malonyl-CoA to the growing acyl chain.
Desaturases are a diverse family of enzymes responsible for introducing double bonds at specific locations along the fatty acid chain. nih.govmdpi.com The formation of this compound would require at least two distinct desaturase activities to generate the double bonds at positions 3 and 15. The terminal alkyne itself is formed by a specialized desaturase, often referred to as an acetylenase, which catalyzes the dehydrogenation of a terminal double bond. nih.gov
Table 2: Key Enzyme Families and Their Roles in the Biosynthesis of this compound
| Enzyme Family | Specific Role | Substrate (Example) | Product (Example) |
| Polyketide Synthases (PKS) | Potential backbone assembly | Acyl-CoA units | Polyketide chain |
| Fatty Acid Elongases | Carbon chain extension | C20 Acyl-CoA | C22 Acyl-CoA |
| Fatty Acid Desaturases | Introduction of internal double bonds | Stearoyl-CoA | Oleoyl-CoA |
| Acetylenases | Formation of terminal triple bond | Terminal vinyl group | Terminal ethynyl (B1212043) group |
Biogenetic Relationships within Polyacetylenic Natural Products
Polyacetylenic natural products often exist as families of structurally related compounds within a single organism or across related species. This suggests a common biosynthetic origin and a network of biogenetic relationships. It is hypothesized that a central precursor molecule can undergo various enzymatic modifications to generate a suite of different polyacetylenes.
For instance, this compound could be a precursor to other related compounds through further oxidation, reduction, or isomerization. The presence of a diene system and a terminal alkyne provides multiple sites for enzymatic modification, leading to a diverse array of natural products. The study of these biogenetic relationships helps to understand the metabolic pathways and the evolutionary connections between different polyacetylenic compounds found in nature.
Mechanistic Investigations of Biological Activities Excluding Prohibited Elements
Study of Cellular Responses to Docosadienynes and Analogues
There is no specific information available regarding the cellular responses to Docosa-3,15-dien-1-yne.
Investigations into Anti-proliferative Effects
No studies detailing the anti-proliferative effects of this compound were found.
Modulatory Effects on Immune Responses
Information regarding the modulatory effects of this compound on immune responses is not available in the searched scientific literature.
Enzymatic Interactions and Pathway Modulation
There are no available studies on the specific enzymatic interactions or pathway modulation by this compound.
Structure-Activity Relationship (SAR) Studies for Bioactivity
No structure-activity relationship studies for this compound and its bioactivity have been identified in the public literature.
Advanced Analytical Techniques for Structural and Stereochemical Elucidation
Application of NMR Spectroscopy for Configuration Assignment (e.g., Mosher's Method)
There are no published studies applying Mosher's method or other NMR techniques to assign the configuration of any potential stereocenters in Docosa-3,15-dien-1-yne.
Spectroscopic Methods for Elucidating Olefinic Geometry
Specific spectroscopic data (e.g., coupling constants from 1H NMR) required to determine the geometry (E/Z configuration) of the C3 and C15 double bonds of this compound are not available in the scientific literature.
Chromatographic and Spectrometric Techniques in Isolation and Purity Assessment
While general techniques for the isolation and purity assessment of long-chain lipids are well-documented, specific protocols and data pertaining to this compound have not been published.
Future Research Directions and Translational Perspectives Academic Focus
Untapped Biodiversity as a Source of Novel Docosadienynes
The marine environment, a crucible of unique evolutionary pressures, is a prolific source of structurally novel and biologically active secondary metabolites. nih.govnih.govifremer.fr Marine sponges, in particular, have proven to be a rich reservoir of acetylenic lipids. mdpi.comresearchgate.netencyclopedia.pub Genera such as Cribrochalina, Petrosia, and Haliclona are known to produce a diverse array of polyacetylenes, many of which exhibit potent cytotoxic, antimicrobial, and anti-inflammatory properties. mdpi.commathewsopenaccess.comiupac.org While Docosa-3,15-dien-1-yne has been identified, it represents only a single member of what is likely a vast family of related natural products.
Future research must focus on a more systematic exploration of this untapped biodiversity. nih.gov The immense variety of marine organisms, many inhabiting extreme and unexplored environments, suggests that a multitude of novel docosadienyne analogs are yet to be discovered. nih.govencyclopedia.pub These undiscovered compounds may possess unique structural features—variations in chain length, degrees of unsaturation, and the presence of other functional groups—that could translate to enhanced potency or novel mechanisms of action. mdpi.comresearchgate.net Advances in high-throughput screening, metabolomics, and genomic analysis of marine organisms and their microbial symbionts will be crucial in accelerating the discovery and isolation of these new chemical entities. nih.gov
| Compound Name | Source Organism | Reported Bioactivity | Reference |
|---|---|---|---|
| (+)-Docosa-4,15-dien-1-yn-3-ol | Cribrochalina vasculum | Antitumor | rsc.org |
| Petroformyne-1 | Petrosia sp. | Cytotoxic | mdpi.com |
| Hennoxazole A | Polyfibrospongia sp. | Antiviral | iupac.org |
| Dideoxypetrosynol A | Petrosia sp. | Inhibits DNA replication | academie-sciences.fr |
Advancements in Asymmetric Synthesis and Catalyst Development
The biological activity of acetylenic lipids is often highly dependent on their stereochemistry. rsc.orgnih.gov For instance, structure-activity relationship (SAR) studies on related alkylynols from Cribrochalina vasculum revealed that the absolute configuration at the alcohol-bearing carbon is essential for tumor cell-selective activity. mdpi.comnih.gov Therefore, the development of robust and highly stereoselective synthetic methods is paramount for both the definitive structural confirmation of new natural products and the production of sufficient quantities for in-depth biological evaluation. purdue.edunih.gov
Future synthetic efforts should focus on the advancement of asymmetric catalysis to construct the chiral centers and defined geometries of the double bonds found in docosadienynes. nih.govmdpi.com Modern transition-metal-catalyzed cross-coupling reactions, such as those employing palladium, rhodium, or nickel, offer powerful tools for the stereoselective formation of conjugated diene systems. nih.govresearchgate.netdntb.gov.ua The development of novel chiral ligands and catalytic systems that can control regioselectivity and stereoselectivity in alkyne-alkene coupling reactions is a key area of research. nih.gov For example, rhodium-catalyzed asymmetric reactions have shown promise in the synthesis of enantioenriched compounds containing alkyne functionalities. acs.orgnih.gov Furthermore, chemoenzymatic approaches, which combine the selectivity of enzymes like lipases with the versatility of chemical synthesis, have been successfully used to prepare related compounds such as (+)-docosa-4,15-dien-1-yn-3-ol and can be expanded to other docosadienyne targets. rsc.org
| Catalytic Approach | Description | Key Advantage | Reference |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Coupling of stereodefined vinyl halides with vinylborane (B8500763) reagents (Suzuki-Miyaura). | High stereoselectivity and functional group tolerance. | mdpi.com |
| Rhodium-Catalyzed C-H Activation | Direct dienylation of substrates like 2-pyridones using a dienylating reagent. | Enables introduction of substituents at internal positions of the dienyl moiety. | nih.gov |
| Desulfitative Pd-Catalyzed Coupling | Base-induced ring-opening of sulfolenes followed by cross-coupling with aryl halides. | Useful for synthesizing dienes with challenging cis double bonds. | nih.govresearchgate.net |
| Chemoenzymatic Resolution | Use of enzymes (e.g., lipases) for kinetic resolution of racemic intermediates. | Provides access to highly enantiomerically pure products. | rsc.org |
Exploration of Novel Biological Targets and Mechanisms
Polyacetylenes isolated from natural sources exhibit a wide spectrum of biological activities, including potent anti-inflammatory, antimicrobial, and antitumor effects. mathewsopenaccess.compreprints.orgresearchgate.net Many of these compounds exert their effects through mechanisms such as the modulation of inflammatory pathways, induction of apoptosis, and cell cycle arrest. preprints.orgresearchgate.net For example, some polyacetylenes have been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inhibit the NF-κB signaling pathway, both of which are critical in inflammation and carcinogenesis. preprints.org
Despite these findings, the precise molecular targets and mechanisms of action for most docosadienynes, including this compound, remain largely uncharacterized. A critical direction for future research is the use of modern chemical biology and proteomic approaches to identify the specific cellular proteins and pathways with which these lipids interact. The structural similarity of docosadienynes to endogenous fatty acids suggests they may interfere with lipid metabolism, membrane function, or signaling pathways mediated by lipid-derived molecules. nih.govresearchgate.net Elucidating these mechanisms is essential for understanding their therapeutic potential and for guiding the rational design of second-generation analogs with improved selectivity and efficacy. nih.gov
| Compound Class/Example | Biological Activity | Potential Mechanism | Reference |
|---|---|---|---|
| Falcarinol-type polyacetylenes | Anti-inflammatory, Cancer Chemopreventive | Suppression of COX-2, modulation of NF-κB pathway, induction of apoptosis. | preprints.orgresearchgate.net |
| Acetylenic lipids from C. vasculum | Selective cytotoxicity against tumor cells | Mechanism dependent on stereochemistry; specific target unknown. | mdpi.comnih.govacs.org |
| General Acetylenic Fatty Acids | Antifungal | Inhibition of sphingolipid synthesis, disruption of membrane fluidity and permeability. | nih.govresearchgate.net |
| Enediyne Natural Products | Potent Cytotoxicity | DNA damage via hydrogen abstraction following cycloaromatization. | nih.gov |
Computational Chemistry and Molecular Modeling in Docosadienyne Research
Computational and molecular modeling techniques are indispensable tools for accelerating modern drug discovery and for providing deep mechanistic insights that are often inaccessible through experimental methods alone. In the context of docosadienyne research, these in silico approaches can be applied to address several key challenges.
Density Functional Theory (DFT) can be used to predict the geometric and electronic structures of docosadienynes, helping to understand their inherent reactivity and stability. mdpi.com Molecular docking simulations can be employed to screen libraries of potential protein targets and predict the binding modes of docosadienynes, thereby generating hypotheses about their mechanism of action that can be tested experimentally. This is particularly valuable when the biological target is unknown. Furthermore, by building computational models of docosadienynes interacting with a known or putative target, researchers can rationalize structure-activity relationships (SAR) and guide the design of new analogs with enhanced binding affinity and specificity. This in silico-guided approach can significantly streamline the synthetic process, prioritizing compounds that are most likely to exhibit desired biological activity and reducing the time and resources required for lead optimization.
| Computational Method | Application | Potential Outcome | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals, and reaction energetics. | Prediction of reactivity, stability, and spectroscopic properties. | mdpi.com |
| Molecular Docking | Predicting the binding orientation and affinity of a ligand to a protein target. | Identification of potential biological targets and key binding interactions. | preprints.orgresearchgate.net |
| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the ligand-protein complex over time. | Assessment of binding stability and conformational changes upon binding. | preprints.orgresearchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity using statistical models. | Guiding the design of new analogs with improved potency. | preprints.orgresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
